molecular formula C23H35N3O3 B5647724 (4aR*,8aR*)-7-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide

(4aR*,8aR*)-7-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide

Katalognummer B5647724
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: ZCRCOWNYBOFDIU-NFBKMPQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions aimed at achieving specific molecular architectures that can interact with biological targets. For example, cyclic analogues of similar compounds have been synthesized to evaluate their antagonistic activities, demonstrating the intricate steps involved in creating such molecules (Natsugari et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds within this category often involves axially chiral features and complex ring systems that are crucial for their biological activity. X-ray analysis and other structural characterization methods play a vital role in confirming the stereochemistry and overall molecular geometry, which are essential for understanding their interaction with biological targets (Natsugari et al., 1999).

Chemical Reactions and Properties

Chemical reactions involved in the synthesis and modification of these compounds can include cyclization, amidation, and esterification, among others. The chemical properties, such as reactivity and stability, are influenced by the compound's structure, which dictates its suitability for further chemical transformations and its potential biological activity (Ikemoto et al., 2005).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application in pharmaceutical formulations. These properties can be tailored through structural modifications to enhance the compound's bioavailability and pharmacokinetics (Schwehm et al., 2014).

Chemical Properties Analysis

The chemical properties, such as pKa, lipophilicity, and the presence of functional groups, dictate the compound's interaction with biological systems and its overall pharmacodynamic profile. Understanding these properties is essential for optimizing the compound's therapeutic efficacy and minimizing potential toxicity (Nagarajaiah & Begum, 2015).

Eigenschaften

IUPAC Name

(4aR,8aR)-7-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O3/c1-4-29-21-13-18-7-5-6-17(18)12-19(21)14-25-10-8-23(28)9-11-26(16-20(23)15-25)22(27)24(2)3/h12-13,20,28H,4-11,14-16H2,1-3H3/t20-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRCOWNYBOFDIU-NFBKMPQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2CCCC2=C1)CN3CCC4(CCN(CC4C3)C(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2CCCC2=C1)CN3CC[C@]4(CCN(C[C@H]4C3)C(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,8aR)-7-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.